SF1126 SF1126 SF1126 is an integrin-targeted PI3 kinase inhibitor.
pan-PI3K/mTOR Inhibitor SF1126 is a water soluble, small-molecule prodrug containing the pan-PI3K/mTOR inhibitor LY294002/SF1101 conjugated to the RGD-containing tetra-peptide SF1174 with potential antineoplastic and antiangiogenic activities. The targeting peptide SF1174 moiety of pan-PI3K/mTOR inhibitor SF1126 selectively binds to cell surface integrins and, upon cell entry, the agent is hydrolyzed to the active drug SF1101; SF1101 selectively inhibits all isoforms of phosphoinositide-3-kinase (PI3K) and other members of the PI3K superfamily, such as the mammalian target of rapamycin (mTOR) and DNA-PK. By inhibiting the PI3K signaling pathway, this agent may inhibit tumor cell and tumor endothelial cell proliferation and survival.
Brand Name: Vulcanchem
CAS No.: 936487-67-1
VCID: VC0548419
InChI: InChI=1S/C39H48N8O14/c40-39(41)42-13-5-10-26(36(55)43-20-31(51)45-27(18-33(52)53)37(56)46-28(21-48)38(57)58)44-30(50)11-12-34(54)60-22-47(14-16-59-17-15-47)32-19-29(49)25-9-4-8-24(35(25)61-32)23-6-2-1-3-7-23/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,50,51,52,53,55,56,57,58)/t26-,27-,28-/m0/s1
SMILES: C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)[O-])C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4
Molecular Formula: C39H48N8O14
Molecular Weight: 852.8 g/mol

SF1126

CAS No.: 936487-67-1

Cat. No.: VC0548419

Molecular Formula: C39H48N8O14

Molecular Weight: 852.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

SF1126 - 936487-67-1

Specification

CAS No. 936487-67-1
Molecular Formula C39H48N8O14
Molecular Weight 852.8 g/mol
IUPAC Name (3S)-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoate
Standard InChI InChI=1S/C39H48N8O14/c40-39(41)42-13-5-10-26(36(55)43-20-31(51)45-27(18-33(52)53)37(56)46-28(21-48)38(57)58)44-30(50)11-12-34(54)60-22-47(14-16-59-17-15-47)32-19-29(49)25-9-4-8-24(35(25)61-32)23-6-2-1-3-7-23/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,50,51,52,53,55,56,57,58)/t26-,27-,28-/m0/s1
Standard InChI Key SVNJBEMPMKWDCO-KCHLEUMXSA-N
Isomeric SMILES C1COCC[N+]1(COC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@@H](CO)C(=O)O)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4
SMILES C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)[O-])C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4
Canonical SMILES C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)[O-])C(=O)NC(CO)C(=O)O)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4
Appearance White to off-white solid powder

Introduction

Molecular Structure and Development

SF1126 was developed as a novel solution to overcome the limitations of LY294002, a pan phosphoinositide 3-kinase (PI3K) inhibitor with significant anti-tumor and anti-angiogenic properties but poor pharmacologic variables including insolubility and short half-life. Researchers created SF1126 as an RGDS-conjugated LY294002 prodrug specifically designed to exhibit increased solubility and bind to specific integrins within the tumor compartment, resulting in enhanced delivery of the active compound to the tumor vasculature and tumor tissue .

The compound functions as a peptidic pro-drug inhibitor of pan-PI3K/mTORC, representing an innovative approach to targeting these critical cellular pathways . The RGD peptide conjugation strategy was implemented to improve the drug's pharmacokinetic profile and enable targeted delivery to tumor tissues expressing specific integrins.

Chemical Design and Targeting Strategy

SF1126 incorporates an RGDS integrin-binding component that specifically targets alpha v beta 3 and alpha 5 beta 1 integrins . This targeted approach differentiates SF1126 from earlier PI3K inhibitors and addresses the delivery challenges that had previously limited the clinical utility of compounds like LY294002. The water solubility of SF1126 represents a significant improvement over the parent compound, enabling more effective drug delivery and improved pharmacokinetics .

Mechanism of Action

PI3K Pathway Inhibition

SF1126 functions as a pan-PI3K inhibitor that simultaneously blocks PI3K, mTORC1, and mTORC2 activity . This comprehensive inhibition represents an advantage over other therapeutic approaches, particularly mTORC1 inhibitors (rapalogs) which can lead to undesirable Akt activation through mTORC2. In treated cells, SF1126 produces a greater than 90% decrease in phosphorylated Akt (pAkt) and phosphorylated GSK-3β, confirming its mechanism as a pan-PI3K inhibitor .

Dual PI3K/BRD4 Inhibition

More recent research has established SF1126 as a dual PI3K/BRD4 inhibitor, expanding understanding of its mechanism of action. The active moiety of the SF1126 prodrug (LY294002) has been shown to bind to and block BRD4 interaction with acetylated histone-H4 chromatin mark protein . This activity displaces the BRD4 coactivator protein from the transcriptional start site of MYC in hepatocellular carcinoma cell lines, effectively blocking c-Myc expression .

Apoptosis Induction and Cell Cycle Effects

In preclinical studies, SF1126 demonstrated the ability to induce apoptosis in a dose and time-dependent manner, confirmed through multiple methodologies including flow cytometry and PARP cleavage assessment . The compound induces G1 cell cycle arrest at 2μM concentration, which contributes to its ability to suppress cancer cell proliferation .

Preclinical Studies

Efficacy in Solid Tumor Models

Initial preclinical evaluation of SF1126 demonstrated enhanced capacity to inhibit U87MG and PC3 tumor growth compared to a false RADS-targeted prodrug (SF1326) . This increased activity was attributed to the RGDS integrin binding component. The antitumor activity correlated with pharmacokinetic accumulation of SF1126 in tumor tissue and pharmacodynamic knockdown of phosphorylated AKT in vivo .

Activity in B-cell Non-Hodgkin Lymphomas

SF1126 has demonstrated potent activity against B-cell non-Hodgkin lymphomas (B-NHL) in preclinical models. When compared to CAL-101 (a PI3K delta-isoform specific inhibitor), SF1126 showed superior efficacy in a panel of aggressive B-NHL cell lines .

Table 1: Comparison of SF1126 versus CAL-101 in B-NHL Cell Lines

ParameterSF1126CAL-101Cell Line
Apoptosis Induction25%12%SUDHL-4
Apoptosis Induction23%15%TMD-8
Cell Proliferation IC503.28μM5.62μMSUDHL-4
Cell Proliferation IC501.47μM5.31μMTMD-8

SF1126 significantly decreased cyclin D1 expression compared to CAL-101, which is particularly relevant for mantle cell NHL where cyclin D1 overexpression is a hallmark feature . Additionally, combining SF1126 with rituximab increased apoptosis beyond what was achieved with either agent alone in B-NHL cell lines .

Clinical Development

Pharmacokinetics

The clinical study assessed key pharmacokinetic parameters including peak concentration (Cmax) and area under the time-concentration curve (AUC0-t). These measurements indicated that exposure to SF1126 was dose-proportional, supporting a predictable pharmacokinetic profile .

Clinical Efficacy

Among the 33 evaluable patients, stable disease (SD) was the best response observed in 19 patients (58%) . Following these initial results, the protocol was amended to enroll patients with CD20+ B-cell malignancies at the 1110 mg/m² dose level .

One particularly notable case involved a chronic lymphocytic leukemia (CLL) patient who had previously progressed on rituximab therapy. This patient achieved stable disease after two months of SF1126 monotherapy . When SF1126 was combined with rituximab, the patient experienced a 55% decrease in absolute lymphocyte count and a lymph node response . Pharmacodynamic studies of CLL cells from this patient demonstrated that SF1126 reduced phosphorylated AKT (p-AKT) and increased apoptosis, confirming inhibition of activated PI3K signaling .

Future Therapeutic Applications

Applications in Hematologic Malignancies

The demonstrated efficacy of SF1126 in B-cell non-Hodgkin lymphoma models, particularly its superior performance compared to the delta-isoform specific inhibitor CAL-101, suggests significant potential in hematologic malignancies . The synergistic effect observed when combined with rituximab is particularly promising for potential combination therapy approaches .

Hepatocellular Carcinoma Treatment

SF1126 has demonstrated significant activity against hepatocellular carcinoma in preclinical models, both as a single agent and in combination with sorafenib . Given the limited treatment options for advanced HCC and the good safety profile observed in the phase I clinical trial, there is support for potential future consideration of a phase II clinical trial of SF1126 in advanced HCC, possibly in combination with sorafenib .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator